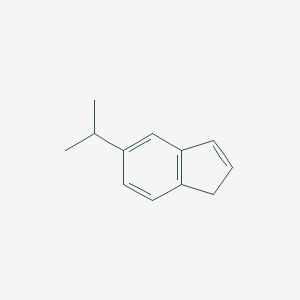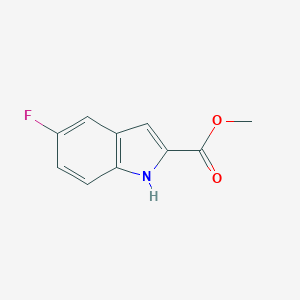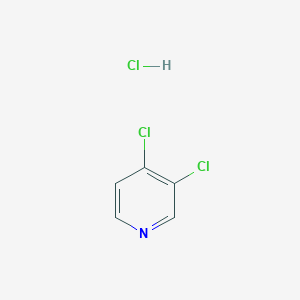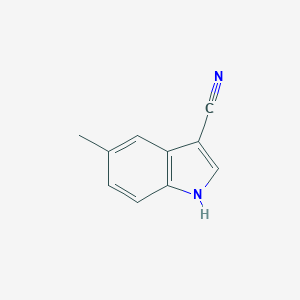
5-メチル-1H-インドール-3-カルボニトリル
概要
説明
YKL-05-124は、サイクリン依存性キナーゼ7(CDK7)の強力かつ選択的な阻害剤です。この化合物は、細胞周期停止を誘導し、E2Fファミリー転写因子によって駆動される遺伝子発現を阻害する能力により、注目を集めています。 YKL-05-124は、他のサイクリン依存性キナーゼよりもCDK7に対して高い選択性を示すため、がん研究および潜在的な治療用途における貴重なツールとなっています .
科学的研究の応用
YKL-05-124 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the role of CDK7 in various chemical pathways and reactions.
Biology: Helps in understanding the cell cycle regulation and the role of CDK7 in gene expression.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to induce cell cycle arrest and inhibit tumor growth.
Industry: Potential applications in the development of new drugs and therapeutic strategies targeting CDK7.
作用機序
YKL-05-124は、細胞周期と転写の重要な調節因子であるCDK7を選択的に阻害することによって、その効果を発揮します。YKL-05-124は、CDK7の活性部位に共有結合的に結合することにより、下流の標的のリン酸化を阻害し、細胞周期停止とE2F駆動の遺伝子発現の阻害につながります。 このメカニズムは、CDK7活性がしばしば調節されていないがん細胞では特に効果的です .
類似化合物の比較
類似化合物
THZ1: 同様の作用機序を持つ別のCDK7阻害剤ですが、選択性と効力のプロファイルは異なります。
SNS-032: CDK2、CDK7、CDK9など、複数のサイクリン依存性キナーゼを標的とする、より広範なCDK阻害剤。
フラボピリドール: CDK1、CDK2、CDK4、CDK6、CDK9に対して活性を持つ、パンCDK阻害剤。
YKL-05-124の独自性
YKL-05-124は、他のサイクリン依存性キナーゼよりもCDK7に対して高い選択性を示すため、際立っています。この選択性により、オフターゲット効果が減少し、治療薬としての可能性が高まります。 さらに、CDK7への不可逆的な結合により、持続的な阻害が確保され、これは治療設定では有利になる可能性があります .
準備方法
合成経路と反応条件
YKL-05-124の合成は、市販の前駆体から始まり、複数のステップを伴います。重要なステップには、通常以下が含まれます。
コア構造の形成: これは、一連の縮合反応と環化反応によって、中心の骨格を構築することです。
官能基化: 化合物の活性と選択性を高めるために、さまざまな官能基を導入します。これには、ハロゲン化、アルキル化、またはアシル化反応が含まれる場合があります。
精製: 最終生成物は、再結晶、クロマトグラフィー、または蒸留などの技術を使用して、所望の純度レベルに精製されます。
工業生産方法
YKL-05-124の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることになります。これには、より大きな容積での反応条件の最適化、一貫した品質管理の確保、および工業基準を満たす効率的な精製技術の実装が含まれます。
化学反応の分析
反応の種類
YKL-05-124は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物の官能基を変性させる可能性があり、その活性を変化させる可能性があります。
還元: 還元反応は、分子内の特定の原子の酸化状態を変性させるために使用できます。
置換: これには、1つの官能基を別の官能基と置き換えることが含まれ、化合物の特性を変更するのに役立ちます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲン化アルキルや塩化アシルなど。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒド誘導体をもたらす可能性がありますが、置換は化合物の活性または選択性を高める新しい官能基を導入する可能性があります。
科学研究への応用
YKL-05-124は、科学研究で幅広い用途があります。
化学: さまざまな化学経路と反応におけるCDK7の役割を研究するためのツールとして使用されます。
生物学: 細胞周期の調節と、遺伝子発現におけるCDK7の役割の理解に役立ちます。
医学: 細胞周期停止を誘導し、腫瘍の増殖を阻害する能力により、がん治療における潜在的な治療薬として調査されています。
産業: CDK7を標的とした新しい薬剤と治療戦略の開発における潜在的な用途。
類似化合物との比較
Similar Compounds
THZ1: Another CDK7 inhibitor with a similar mechanism of action but different selectivity and potency profiles.
SNS-032: A broader CDK inhibitor that targets multiple cyclin-dependent kinases, including CDK2, CDK7, and CDK9.
Flavopiridol: A pan-CDK inhibitor with activity against CDK1, CDK2, CDK4, CDK6, and CDK9.
Uniqueness of YKL-05-124
YKL-05-124 stands out due to its high selectivity for CDK7 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its irreversible binding to CDK7 ensures prolonged inhibition, which can be advantageous in therapeutic settings .
特性
IUPAC Name |
5-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQYBYFWPOTTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598984 | |
| Record name | 5-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-13-6 | |
| Record name | 5-Methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
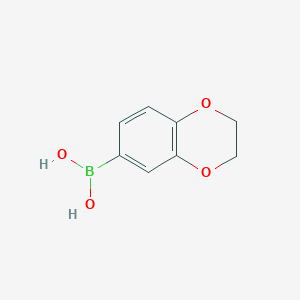
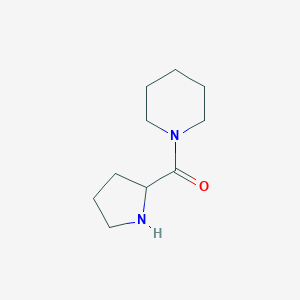
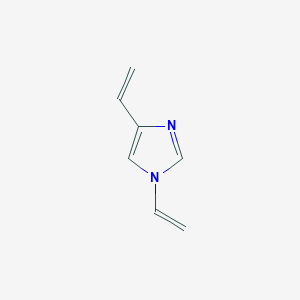
![(6S)-6-(1-METHYLETHYL)-4,7-DIAZASPIRO[2.5]OCTANE-5,8-DIONE](/img/structure/B69406.png)
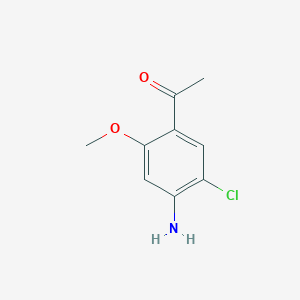
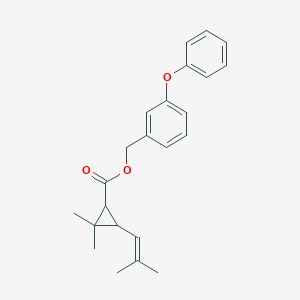
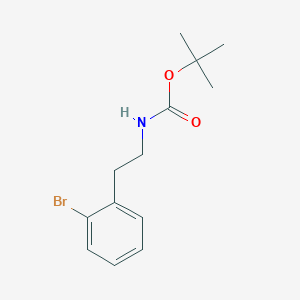
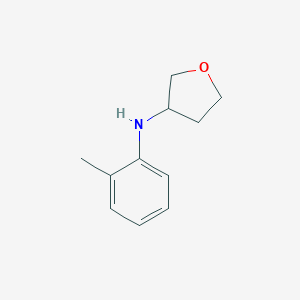
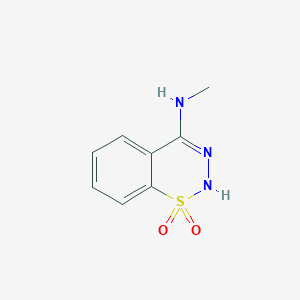
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)

